N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine

Antibacterial MIC Staphylococcus aureus

Sourcing a reliable, unsubstituted benzimidazole-amine ligand for catalysis or antibacterial screening often means navigating inconsistent purity and undocumented analog substitutions that alter metal coordination. N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine (CAS 5805-59-4) eliminates this uncertainty as a well-characterized N,N-bidentate ligand precursor with baseline catalytic and biological activity: • Forms Zn(II) and Cu(II) complexes that catalyze ε-caprolactone ROP with pseudo-first-order kinetics-enabling reproducible biodegradable polymer synthesis. • Supports Pd(II) complexes for methoxycarbonylation and Ni(II) complexes for ethylene oligomerization; serves as the unsubstituted benchmark for evaluating electronic/steric substituent effects. • Demonstrates MIC of 58 μg/mL against S. aureus (vs. 84 μg/mL for tetracycline), providing a validated control ligand for antibacterial screening cascades. Available at ≥98% purity with batch-to-batch consistency for multi-stage research programs.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 5805-59-4
Cat. No. B183732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
CAS5805-59-4
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17)
InChIKeyRICPDSJTBAXDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine: Key Procurement Characteristics


N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine (CAS: 5805-59-4) is a benzimidazole-based secondary amine with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It features an N,N-bidentate coordination motif comprising a benzimidazole imine nitrogen and a secondary amine nitrogen, which enables chelation with transition metals . The compound exhibits a calculated LogP of approximately 3.25, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 40.7 Ų . Commercially available at purities ranging from 95% to ≥98%, this compound serves as a versatile ligand precursor for catalysis and coordination chemistry applications .

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine: Analog Substitution Risks


While the benzimidazole scaffold is common to many ligands, the specific N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine architecture is not interchangeable with structurally similar analogs. Modifications to the aniline ring—such as the introduction of electron-withdrawing bromo or electron-donating methoxy substituents—profoundly alter both the electronic properties at the coordination site and the steric environment around the metal center [1]. In palladium-catalyzed methoxycarbonylation reactions, for instance, the unsubstituted parent compound yields different catalytic activity and regioselectivity profiles compared to its 2-bromo and 2-methoxy derivatives [2]. Similarly, in ring-opening polymerization (ROP) of ε-caprolactone, the identity of the amine substituent governs polymerization kinetics and complex stability . For procurement decisions involving metal-catalyzed transformations, substituting the parent compound with an off-the-shelf analog without validation introduces significant risk of altered catalytic outcomes.

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine: Quantified Differentiation from Analogs


Anti-S. aureus Activity vs. Tetracycline

The free ligand N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine (denoted as L) exhibits intrinsic antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 58 μg/mL, which is lower (more potent) than the standard clinical antibiotic tetracycline, tested under identical conditions at MIC = 82 μg/mL [1]. This head-to-head screening demonstrates that the uncomplexed ligand possesses measurable antimicrobial efficacy exceeding that of a first-line comparator.

Antibacterial MIC Staphylococcus aureus

Zn(II) Complex for ε-Caprolactone ROP

Zn(II) complexes of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine (L1) are active catalysts for the ring-opening polymerization (ROP) of ε-caprolactone. Kinetic studies confirm that polymerization follows a first-order dependence on monomer concentration, proceeding via a coordination-insertion mechanism . While direct comparative k_obs values are not available for other ligand systems in the same study, the establishment of pseudo-first-order kinetics provides a quantifiable baseline for comparing catalyst efficiency and mechanistic behavior with analogs bearing substituents on the aniline ring.

Ring-Opening Polymerization Catalysis Zinc Complexes

Synthetic Accessibility: One-Step Route

The compound can be synthesized via condensation of N-phenylglycine with 1,2-phenylenediamine, affording a reported yield of approximately 47% [1]. Alternatively, it can be prepared by the reaction of 2-chloromethylbenzimidazole with aniline in the presence of potassium iodide and potassium hydroxide in ethanol over 8 hours [2]. These well-documented, one-step procedures contrast with more complex multi-step syntheses required for certain substituted analogs, providing a practical advantage for laboratory-scale preparation.

Synthesis Yield Process Chemistry

N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine: Research Application Scenarios


Gram-Positive Antibacterial Screening

This compound, with a demonstrated MIC of 58 μg/mL against S. aureus—surpassing tetracycline's 82 μg/mL [1]—is suitable as a starting point or control ligand in antibacterial screening cascades. Its uncomplexed activity provides a benchmark for evaluating metal complexes or structural analogs.

Precursor for Ring-Opening Polymerization Catalysts

The compound forms Zn(II) and Cu(II) complexes that catalyze the ROP of ε-caprolactone with well-defined pseudo-first-order kinetics . This makes it a valuable ligand precursor for researchers developing new catalysts for biodegradable polymer synthesis.

Pd and Ni Complexes for Olefin Functionalization

As demonstrated by Tshabalala and Ojwach [2], the ligand supports Pd(II) complexes active in methoxycarbonylation of olefins and Ni(II) complexes for ethylene oligomerization. The unsubstituted parent compound provides a baseline for investigating electronic and steric effects of substituents on catalytic activity and selectivity.

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